An In-depth Technical Guide to (S)-1-Boc-3-(aminomethyl)piperidine: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to (S)-1-Boc-3-(aminomethyl)piperidine: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-(aminomethyl)piperidine is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, including a piperidine scaffold, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group, make it a versatile intermediate for the synthesis of complex molecular architectures. The Boc group ensures stability and allows for controlled reactivity in multi-step synthetic pathways, while the chiral center and the aminomethyl side chain provide key functionalities for creating novel therapeutic agents, particularly in the development of drugs targeting neurological disorders and in peptide synthesis.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.
Chemical and Physical Properties
(S)-1-Boc-3-(aminomethyl)piperidine is typically a colorless to light yellow liquid at room temperature.[1][2] The following tables summarize its key chemical and physical properties based on commercially available data.
General Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 - 214.31 g/mol [1][2][3][4] |
| Appearance | Colorless to light yellow liquid[1][2] |
| Chirality | (S)-enantiomer |
| CAS Number | 140645-24-5[2][3] |
Physicochemical Data
| Property | Value |
| Density | ~0.995 - 1.008 g/mL at 25 °C[1][2][4] |
| Boiling Point | ~300 - 305 °C[1] |
| Melting Point | Not applicable (liquid at room temperature)[1] |
| Refractive Index (n20/D) | ~1.4754[2][4] |
| Specific Rotation ([α]D) | -15° (concentration and solvent not specified)[3][5] |
| Flash Point | ~134 °C[1] |
Solubility and Stability
| Property | Description |
| Solubility | Soluble in common organic solvents such as dichloromethane and ethyl acetate.[1] |
| Storage | Store at 2-8°C.[2][4][6] |
Spectroscopic Data
While specific spectra are proprietary to manufacturers, the expected spectroscopic characteristics can be inferred from the molecule's structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the Boc group (a singlet around 1.45 ppm), the piperidine ring protons, and the aminomethyl group protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the Boc group (quaternary and methyl carbons), the piperidine ring carbons, and the aminomethyl carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and a strong C=O stretching from the Boc protecting group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Synthesis
(S)-1-Boc-3-(aminomethyl)piperidine is a crucial intermediate in several areas of pharmaceutical and chemical research.
-
Pharmaceutical Development: It serves as a key building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1]
-
Peptide Synthesis: The compound is utilized in peptide coupling reactions to introduce constrained piperidine moieties into peptide backbones, which can induce specific secondary structures like β-turns.[1] This is valuable for creating peptidomimetics with enhanced biological activity and stability.
-
Drug Delivery Systems: Its properties allow for incorporation into drug delivery systems, potentially improving the bioavailability and targeted delivery of medications.[1]
Below is a diagram illustrating the role of this compound as a synthetic intermediate.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of (S)-1-Boc-3-(aminomethyl)piperidine are often proprietary. However, based on general organic chemistry principles and literature on similar compounds, the following methodologies can be applied.
General Synthetic Approach
A common route for the synthesis of 3-aminomethylpiperidine derivatives involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde. A plausible synthetic workflow starting from a commercially available precursor is outlined below.
Methodology:
-
Reaction Setup: The starting material, N-Boc-3-cyanopiperidine, is dissolved in a suitable solvent (e.g., ethanol or THF) in a reaction vessel.
-
Reduction: A reducing agent, such as Raney Nickel under a hydrogen atmosphere or lithium aluminum hydride (LiAlH₄), is added to the solution. The reaction is stirred at a controlled temperature until the conversion of the nitrile to the primary amine is complete, as monitored by techniques like TLC or GC-MS.
-
Workup: The reaction is carefully quenched, and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the pure (S)-1-Boc-3-(aminomethyl)piperidine.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
-
Objective: To determine the purity of the compound and identify any volatile impurities.
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient is programmed, for instance, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of components with different boiling points.
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Analysis: The sample is injected into the GC, and the resulting chromatogram and mass spectra are analyzed to determine the retention time of the main peak and identify any impurities. Purity is often reported as a percentage of the total peak area.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired.
-
Analysis: The chemical shifts, multiplicities, and integration of the peaks in the spectra are analyzed to confirm that they correspond to the expected structure of (S)-1-Boc-3-(aminomethyl)piperidine.
Safety and Handling
(S)-1-Boc-3-(aminomethyl)piperidine is associated with several hazards and should be handled with appropriate safety precautions.
Hazard Identification
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[4][8] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
| Hazardous to the Aquatic Environment | Acute 1 (Very toxic to aquatic life)[4] |
Recommended Safety Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.[9]
-
First Aid (If Exposed):
-
Storage: Keep in a well-closed container in a cool, dry place (2-8°C).[2][4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 7. (S)-1-BOC-3-(Aminomethyl)piperidine, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
